(2S)-2-Methylhexanoyl chloride
Overview
Description
(2S)-2-Methylhexanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a derivative of hexanoic acid, where the carboxyl group is replaced by a carbonyl chloride group. This compound is a colorless to pale yellow liquid with a pungent odor, commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-Methylhexanoyl chloride can be synthesized through the reaction of (2S)-2-methylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the acyl chloride and release sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is carried out in a controlled environment to ensure safety and efficiency, with the by-products being carefully managed and neutralized.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2-methylhexanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to (2S)-2-methylhexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the released HCl.
Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the HCl.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
(2S)-2-Methylhexanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Polymer Chemistry: Used in the preparation of polymers and copolymers with specific functional groups.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the development of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of (2S)-2-methylhexanoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Hexanoyl Chloride: Similar in structure but lacks the methyl group at the second carbon.
(2R)-2-Methylhexanoyl Chloride: The enantiomer of (2S)-2-methylhexanoyl chloride, differing in the spatial arrangement of the atoms.
2-Methylpentanoyl Chloride: Similar but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence the reactivity and selectivity in chemical reactions. The presence of the methyl group at the second carbon also affects its physical and chemical properties compared to other acyl chlorides.
Properties
IUPAC Name |
(2S)-2-methylhexanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEBLSOTVYFYKY-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654435 | |
Record name | (2S)-2-Methylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87428-82-8 | |
Record name | (2S)-2-Methylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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